2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate
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Overview
Description
2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzoate ester. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzoate esters, such as:
- 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl benzoate
- 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-chlorobenzoate
Uniqueness
What sets 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15-7-9-16(10-8-15)21(26)27-12-11-22-20(25)17-13-19(24)23(14-17)18-5-3-2-4-6-18/h2-10,17H,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNYZLDHIIZUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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